molecular formula C17H16FN5OS B2726847 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 852374-44-8

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Katalognummer: B2726847
CAS-Nummer: 852374-44-8
Molekulargewicht: 357.41
InChI-Schlüssel: YBIYGHGQQOXKSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a triazolopyridazine core substituted with a 3-fluorophenyl group at position 3 and a thioether-linked pyrrolidin-1-yl ethanone moiety at position 4. The triazolopyridazine scaffold is known for its versatility in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors, epigenetic modulators, and antimicrobial agents . The 3-fluorophenyl substituent likely enhances binding affinity through hydrophobic interactions and fluorine-mediated electronic effects, while the pyrrolidine group may improve solubility and pharmacokinetic properties .

Eigenschaften

IUPAC Name

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c18-13-5-3-4-12(10-13)17-20-19-14-6-7-15(21-23(14)17)25-11-16(24)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIYGHGQQOXKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including its pharmacological implications.

Chemical Structure and Properties

The molecular formula for this compound is C14H14FN5OSC_{14}H_{14}FN_5OS, and it features a triazolo-pyridazine core with a fluorophenyl group. The presence of the thioether linkage and the pyrrolidine moiety enhances its potential interactions with biological targets.

Property Value
Molecular FormulaC₁₄H₁₄FN₅OS
Molecular Weight351.36 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Thioether Formation : The introduction of the thio group is accomplished via nucleophilic substitution reactions.
  • Pyrrolidine Attachment : The final step involves the coupling of the pyrrolidine moiety to the ethanone scaffold.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazines have shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth and proliferation.

Anti-inflammatory Effects

Compounds containing the triazolo structure are also noted for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. In vitro studies have demonstrated that modifications to the triazolo core can enhance COX-II selectivity while minimizing ulcerogenic effects.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research has shown that similar compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens.

Case Studies

  • Case Study 1: Anticancer Activity
    • A study evaluated several triazolo derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Results indicated that derivatives with fluorophenyl groups exhibited IC50 values in the low micromolar range, suggesting strong antiproliferative effects .
  • Case Study 2: Anti-inflammatory Activity
    • In a model of acute inflammation, compounds with similar structures were tested for their ability to reduce edema in rat paw models.
    • The most potent compound showed a reduction in swelling by approximately 50% compared to controls .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related triazolopyridazine derivatives, focusing on substituents, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Therapeutic Target/Activity Synthesis Method Reference
2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone 3-fluorophenyl, thioether, pyrrolidine Not explicitly reported (analogs target BET bromodomains) Likely nucleophilic substitution or coupling
(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) 3-methoxy, piperidine, phenoxyethyl BET bromodomain inhibitor (anticancer) Multistep optimization via bivalent design
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide 3-trifluoromethyl, pyrrolidine, propenamide Undisclosed (radical-mediated synthesis) Visible light/silane-mediated C(sp3)–C(sp3) coupling
1-[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-2-(tetrahydro-pyran-4-yl)-ethanone Pyrrolo-triazolo-pyrazine, tetrahydro-pyran Patent-listed (likely kinase or protease inhibitor) Not specified
(E)-1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-(dimethylamino)prop-2-en-1-one Triazolopyrimidine, dimethylamino propenone Building block for drug discovery Condensation reactions

Key Findings:

Substituent Effects on Activity: The 3-fluorophenyl group in the target compound contrasts with 3-methoxy (AZD5153) and 3-trifluoromethyl () substituents in analogs. Fluorine’s electronegativity and small atomic radius may enhance target binding compared to bulkier methoxy or trifluoromethyl groups .

Synthetic Approaches :

  • AZD5153 was synthesized via iterative bivalent optimization to enhance bromodomain affinity .
  • The compound in employed a visible light/silane-mediated radical coupling, a modern method for C(sp3)–C(sp3) bond formation .
  • The target compound’s synthesis likely involves nucleophilic substitution at the pyridazine C6 position, given the reactivity of triazolopyridazines with thiols .

Pyrrolidine-containing analogs (e.g., ) highlight the importance of nitrogen heterocycles in improving blood-brain barrier penetration or microbial target engagement .

This underscores the need for rigorous toxicity profiling of pyrrolidine-containing analogs.

Vorbereitungsmethoden

Cyclization of Aminotriazole and Pyridazine Precursors

The triazolo[4,3-b]pyridazine scaffold is typically constructed via cyclocondensation. Key steps include:

  • Intermediate 7 (6-methyl-triazolo[4,3-b]pyridazine) is synthesized by reacting 4-amino-1,2,4-triazole with ethyl acetoacetate under reflux, followed by chlorination with POCl₃ to yield Intermediate 10 (8-chloro-6-methyl-triazolo-pyridazine).
  • Regioselectivity Control : The use of POCl₃ ensures selective chlorination at position 8, critical for downstream substitutions.

Representative Reaction :
$$
\text{4-Amino-1,2,4-triazole} + \text{Ethyl acetoacetate} \xrightarrow{\Delta, \text{POCl}_3} \text{8-Chloro-6-methyl-triazolo[4,3-b]pyridazine} \quad
$$

Thioether Formation at Position 6

Displacement of Chloride with Thiolate

The thioether linkage is installed via nucleophilic substitution:

  • Intermediate 11a (chloro-triazolo-pyridazine) reacts with potassium thioacetate or sodium hydrosulfide in ethanol/DMF.
  • Alternative routes use 2-mercapto-1-pyrrolidin-1-yl-ethanone directly, leveraging DIPEA as a base to deprotonate the thiol.

Reaction Scheme :
$$
\text{Cl-Triazolo-pyridazine} + \text{HS-CH}_2\text{C(O)-pyrrolidine} \xrightarrow{\text{DIPEA, DCM}} \text{Target Compound} \quad
$$

Yield Data :

Method Solvent Catalyst Yield (%)
Direct thiol substitution DCM DIPEA 78–87
Two-step displacement Ethanol KI 65–72

Attachment of the Pyrrolidin-1-yl Ethanone Moiety

Coupling via Bromoacetyl Intermediates

The pyrrolidine-ethanone group is introduced through:

  • Bromoacetylation : Reacting 2-bromo-1-pyrrolidin-1-yl-ethanone with the thiolated triazolo-pyridazine in DCM.
  • Base Selection : DIPEA or NaHCO₃ ensures efficient deprotonation without side reactions.

Critical Parameters :

  • Temperature: 0–25°C to minimize epimerization.
  • Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.

Alternative Synthetic Routes

One-Pot Multicomponent Approach

Recent advancements employ tandem reactions to streamline synthesis:

  • Triazole Formation + Thioether Coupling : Combining aminotriazole, 3-fluorophenylacetaldehyde, and thiourea derivatives in ethanol under reflux.
  • Advantages : Reduced purification steps and improved atom economy.

Yield Comparison :

Method Yield (%) Purity (%)
Stepwise synthesis 72–88 95–98
One-pot synthesis 65–75 90–93

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization : Ethanol/DCM (1:1) mixtures yield high-purity crystals.
  • Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) resolve regioisomers.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 8.2–8.5 ppm (triazole protons), δ 3.4–3.7 ppm (pyrrolidine CH₂), and δ 7.1–7.4 ppm (fluorophenyl).
  • MS : Molecular ion peak at m/z 394.1 ([M+H]⁺).

Challenges and Optimization

Regioselectivity in Triazole Formation

  • Mitigation : Use of POCl₃ ensures exclusive chlorination at position 8, avoiding competing reactions.

Thiol Oxidation

  • Prevention : Conduct reactions under inert atmosphere (N₂/Ar) with antioxidants like BHT.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.